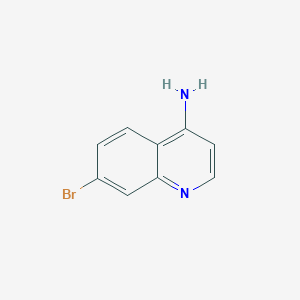

4-Amino-7-bromoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDROXEYPGVJRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363961 | |

| Record name | 4-Amino-7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-74-1 | |

| Record name | 4-Amino-7-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7-bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-7-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-7-bromoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety information, synthetic methodologies, and key biological activities, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

This compound, with the CAS number 65340-74-1 , is a solid, aromatic compound.[1] Its core structure is a quinoline ring system substituted with an amino group at the 4-position and a bromine atom at the 7-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 65340-74-1 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| IUPAC Name | 7-bromoquinolin-4-amine | [1] |

| Synonyms | This compound, 7-Bromo-quinolin-4-ylamine | [1] |

| Appearance | Solid | |

| Predicted Boiling Point | 388.7 ± 27.0 °C | |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Table 2: Safety Information

| Hazard Statement | Code | Description | Source |

| Harmful if swallowed | H302 | Indicates acute oral toxicity. | [1] |

| Causes skin irritation | H315 | May cause redness, itching, or inflammation of the skin upon contact. | [1] |

| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the respiratory tract. | [1] |

Synthesis and Experimental Protocols

A key intermediate for this synthesis is 7-bromo-4-chloroquinoline. This can be synthesized from 3-bromoaniline through a Gould-Jacobs reaction to form 7-bromo-4-hydroxyquinoline, followed by chlorination. The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by an amino group.

General Experimental Protocol (Adapted from related syntheses):

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

-

A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol formed is removed under reduced pressure.

-

The crude intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) at approximately 240-260°C for 30-60 minutes to effect cyclization.

-

After cooling, a hydrocarbon solvent is added to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

-

7-Bromo-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (around 110°C) for 2-4 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring to precipitate the product.

-

The solid is filtered, washed with water, and dried.

Step 3: Synthesis of this compound

-

7-Bromo-4-chloroquinoline is dissolved in a suitable solvent (e.g., ethanol, NMP).

-

An excess of an ammonia source (e.g., aqueous ammonia, formamide with a catalyst) is added.

-

The mixture is heated in a sealed vessel at elevated temperatures (e.g., 120-150°C) for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.

-

Purification is typically achieved by recrystallization or column chromatography.

Caption: General synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

Derivatives of 4-aminoquinoline are a well-established class of compounds with a broad range of biological activities, most notably as antimalarial agents. More recently, they have been investigated for their potential in treating neurodegenerative diseases and cancer.

Antimalarial Activity

The primary mechanism of action of 4-aminoquinolines, such as chloroquine, against the malaria parasite Plasmodium falciparum involves the disruption of hemoglobin digestion in the parasite's food vacuole.[2]

-

The parasite digests host hemoglobin, releasing toxic heme as a byproduct.

-

To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals.[2]

-

4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[3]

-

Once protonated, they are trapped and concentrated.

-

These compounds then bind to heme, preventing its polymerization into hemozoin.[3][4]

-

The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[3]

Activity in Neurodegenerative Diseases

Recent studies have identified 4-aminoquinoline derivatives as agonists of the orphan nuclear receptor Nurr1 (NR4A2).[5] This transcription factor is crucial for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.

-

Compounds with a 4-aminoquinoline scaffold have been shown to directly bind to the ligand-binding domain of NR4A2.[6]

-

This binding activates NR4A2, leading to the increased expression of genes involved in dopamine synthesis and neuroprotection.[7]

-

In microglia, the activation of NR4A2 can suppress the expression of pro-inflammatory genes, thereby reducing neuroinflammation, a key factor in the pathology of Parkinson's disease.[8]

Caption: Simplified mechanisms of action of 4-aminoquinolines.

Applications in Research and Drug Development

This compound serves as a valuable scaffold and building block in medicinal chemistry for the development of novel therapeutic agents.

-

Antimalarial Drug Discovery: The 7-bromo substitution can be used as a handle for further chemical modifications (e.g., through cross-coupling reactions) to generate libraries of new 4-aminoquinoline derivatives with potentially improved activity against drug-resistant malaria strains.

-

Neuroprotective Agents: It is a key starting material for the synthesis of novel NR4A2 agonists for the potential treatment of Parkinson's disease and other neurodegenerative disorders.

-

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors, and this compound can be utilized in the design and synthesis of new compounds targeting various kinases involved in cancer and other diseases.

-

Chemical Probes: The fluorescent properties of the quinoline scaffold make it a candidate for the development of chemical probes to study biological processes.

References

- 1. This compound | C9H7BrN2 | CID 1516398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of NR4A2 Gene Expression and Its Importance in Neurodegenerative and Psychiatric Diseases [mdpi.com]

- 8. Nuclear receptor 4A2 - Wikipedia [en.wikipedia.org]

4-Amino-7-bromoquinoline chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a representative synthetic protocol for 4-Amino-7-bromoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic organic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. An amino group (-NH₂) is substituted at the 4-position of the quinoline ring, and a bromine atom (-Br) is at the 7-position.

The IUPAC name for this compound is 7-bromoquinolin-4-amine [1].

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Predicted Boiling Point | 388.7 ± 27.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.6 ± 0.1 g/cm³ | [2] |

| Physical Form | Solid |

Experimental Protocol: Synthesis of this compound

The synthesis of 4-aminoquinolines, including this compound, is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen, at the 4-position of the quinoline ring by an amine nucleophile[3][4][5]. A representative protocol for the synthesis of this compound from 7-bromo-4-chloroquinoline is detailed below.

Reaction:

7-bromo-4-chloroquinoline + Amine Source → this compound

Materials:

-

7-bromo-4-chloroquinoline

-

Amine source (e.g., ammonia, formamide, or an appropriate amine precursor)

-

Solvent (e.g., polar aprotic solvents like DMSO, DMF, or an alcohol)[2][3]

-

Base (if required, e.g., potassium carbonate, sodium hydroxide)[3]

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Standard work-up and purification equipment (e.g., separation funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 7-bromo-4-chloroquinoline (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add the amine source (typically in excess) to the solution. If the amine source is a salt or if a non-nucleophilic amine is used, a base may be required to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60-180°C[2][3]. The optimal temperature and reaction time will depend on the specific reactants and solvent used. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and reagents used. A typical work-up may involve:

-

Quenching the reaction with water.

-

Extracting the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Washing the organic layer with brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Removing the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

Synthetic Workflow

The logical workflow for the synthesis of this compound via nucleophilic aromatic substitution is depicted below.

References

- 1. This compound | C9H7BrN2 | CID 1516398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 65340-74-1 [smolecule.com]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-7-bromoquinoline molecular weight and formula

An In-depth Technical Guide to 4-Amino-7-bromoquinoline

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic compound featuring a quinoline scaffold substituted with a bromine atom at the 7-position and an amino group at the 4-position.[1] Its structure lends it to applications in medicinal chemistry and chemical biology.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| IUPAC Name | 7-bromoquinolin-4-amine | [1] |

| CAS Number | 65340-74-1 | [2] |

Experimental Protocols

Detailed, step-by-step synthesis protocols for this compound are not widely available in open-source scientific literature.[1] However, it is presumed to be synthesized through established chemical methodologies for the functionalization of quinoline ring systems, involving the introduction of amino and bromo substituents.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between the structural components of this compound and its potential applications.

References

Physicochemical Properties of 4-Amino-7-bromoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-7-bromoquinoline, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows to support research and development efforts.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[1] |

| Molecular Weight | 223.07 g/mol | PubChem[1] |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | General observation for similar compounds |

| Boiling Point | Predicted: 388.7 ± 27.0 °C at 760 mmHg | Smolecule[2] |

| Aqueous Solubility | Data not available. Expected to have low aqueous solubility. | |

| pKa | Data not available. | |

| LogP (Octanol-Water Partition Coefficient) | XLogP3: 2.3 | PubChem[1] |

Note: Due to a lack of publicly available experimental data for this specific molecule, some values are predicted based on computational models or inferred from structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are standard protocols that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

Methodology:

-

A small, dried sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3][4]

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate, and the temperature is carefully monitored.

-

A preliminary, rapid heating can be performed to determine an approximate melting range.[3]

-

A second, more precise measurement is then conducted with a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

-

The sample is heated until a steady stream of bubbles emerges from the capillary tube.[5]

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[6]

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[6]

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at different pH values.

Methodology:

-

A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve.

Synthesis and Characterization Workflow

The synthesis of 4-aminoquinolines often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[7]

Biological Context: Toll-like Receptor Signaling

4-Aminoquinolines are known to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.[8] TLRs recognize pathogen-associated molecular patterns (PAMPs) and initiate signaling cascades that lead to inflammatory responses.[9][10][11] The diagram below illustrates a simplified, representative TLR signaling pathway that could be modulated by this compound.

References

- 1. This compound | C9H7BrN2 | CID 1516398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Toll-like receptor - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 4-Amino-7-bromoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-7-bromoquinoline, a key heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility in Dimethyl Sulfoxide (DMSO) and other common organic solvents, alongside detailed experimental protocols for solubility determination.

Executive Summary

Comparative Solubility Analysis

Due to the absence of specific quantitative solubility values for this compound in peer-reviewed literature, the following table summarizes the qualitative solubility of this compound and structurally related analogs. This comparative data provides a predictive framework for solvent selection in experimental settings.

| Compound | DMSO | Ethanol | Methanol | Water |

| This compound | Expected to be Soluble | Expected to be Soluble | Expected to be Soluble | Expected to be Poorly Soluble |

| 7-Bromoquinoline | Readily Soluble | Readily Soluble | Readily Soluble | Slightly Soluble |

| 5,7-dibromoquinolin-8-ol | Soluble | Soluble | Soluble | Insoluble |

| 8-Aminoquinoline | Generally Soluble | Generally Soluble | Not specified | Relatively Low Solubility |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for its application in drug discovery and development. The following are standard protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[1] This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid ensures that the solution becomes saturated.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[2][3] These assays measure the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well microtiter plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Compound Dispensing: Dispense a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Detection:

-

Nephelometry: Measure the light scattering caused by any precipitated particles using a nephelometer. The amount of scattering is proportional to the amount of insoluble compound.

-

Direct UV Assay: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate to determine the concentration of the dissolved compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

References

Spectroscopic Blueprint of 4-Amino-7-bromoquinoline: A Technical Guide to its ¹H and ¹³C NMR Spectral Signatures

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Amino-7-bromoquinoline. Designed for researchers, scientists, and professionals in the field of drug development and chemical analysis, this document outlines the predicted spectral characteristics and provides a detailed experimental protocol for acquiring and interpreting the NMR data of this compound.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. NMR spectroscopy is a powerful analytical technique for elucidating the precise structural features of organic molecules. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a valuable reference for its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbon atoms of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering of the atoms corresponds to the IUPAC nomenclature for the quinoline ring system as illustrated in the diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.40 | d | ~5.5 |

| H-3 | ~6.70 | d | ~5.5 |

| H-5 | ~8.10 | d | ~9.0 |

| H-6 | ~7.60 | dd | ~9.0, 2.0 |

| H-8 | ~8.30 | d | ~2.0 |

| NH₂ | ~5.50 | br s | - |

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~110 |

| C-4 | ~152 |

| C-4a | ~149 |

| C-5 | ~125 |

| C-6 | ~129 |

| C-7 | ~118 |

| C-8 | ~128 |

| C-8a | ~148 |

Solvent: DMSO-d₆

Experimental Protocol for NMR Data Acquisition

This section details a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to achieve sharp and symmetrical peaks.[2]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: The integral of each peak in the ¹H NMR spectrum is determined to establish the relative ratio of protons. Peaks in both ¹H and ¹³C spectra are picked and their chemical shifts recorded.

Visualization of Molecular Structure

To facilitate the interpretation of the NMR data, the chemical structure of this compound with the standard IUPAC numbering system is provided below.

Caption: Chemical structure of this compound with atom numbering.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Amino-7-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Amino-7-bromoquinoline. This document outlines experimental protocols, predicted spectral data, and the general analytical workflow for the characterization of this compound, which is of significant interest in medicinal chemistry and drug development. While specific experimental spectra for this exact molecule are not widely published, this guide is built upon established principles of spectroscopy and data from closely related analogs.

Introduction to this compound

This compound is a heterocyclic aromatic amine. The quinoline ring system is a common scaffold in a variety of biologically active compounds. The presence of the amino group at the 4-position and the bromine atom at the 7-position significantly influences its chemical properties and potential biological activity. Accurate structural elucidation and purity assessment are critical in the research and development of quinoline-based compounds, making FT-IR and mass spectrometry indispensable analytical techniques.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H stretching | Aromatic Ring | Medium to Weak |

| 1650 - 1600 | N-H bending (scissoring) | Primary Amine (-NH₂) | Medium |

| 1620 - 1580 | C=C stretching | Aromatic Ring | Medium to Strong |

| 1550 - 1450 | C=C stretching | Aromatic Ring | Medium to Strong |

| 1350 - 1250 | C-N stretching | Aromatic Amine | Medium |

| 850 - 750 | C-H out-of-plane bending | Substituted Aromatic Ring | Strong |

| 600 - 500 | C-Br stretching | Aryl Halide | Medium to Weak |

Experimental Protocol for FT-IR Analysis

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press

-

Spatula and agate mortar and pestle

-

Potassium bromide (KBr), spectroscopy grade (if using pellet method)

-

Methanol or acetone for cleaning

Procedure (ATR Method):

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum to label the peaks.

-

Cleaning: Clean the ATR crystal and the pressure clamp tip thoroughly with a solvent-moistened soft tissue.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₉H₇BrN₂. The predicted mass spectrometry data is as follows:

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₉H₇BrN₂ | |

| Exact Mass | 221.97926 Da[1] | Monoisotopic mass |

| Molecular Weight | 223.07 g/mol [1] | |

| Molecular Ion (M⁺) | m/z 222 and 224 | Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

Predicted Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is expected to proceed through several pathways, primarily involving the quinoline ring and the amino group.

| Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| 195/197 | HCN (from the quinoline ring) |

| 143 | Br |

| 116 | Br and HCN |

Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to optimal values for the analyte.

-

Data Acquisition (MS Scan): Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). The protonated molecule [M+H]⁺ is expected at m/z 223 and 225.

-

Data Acquisition (MS/MS Fragmentation): Select the precursor ions (m/z 223 and 225) for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation and acquire the product ion spectra (MS/MS).

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectra to identify the fragmentation patterns and confirm the structure.

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of this compound.

Caption: General workflow for the analysis of this compound.

Conclusion

This technical guide provides a framework for the FT-IR and mass spectrometry analysis of this compound. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds. Adherence to these methodologies will ensure the reliable and accurate structural confirmation of this compound, which is essential for its further development in scientific research.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of 4-Aminoquinoline Derivatives

Introduction: The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and structure-activity relationships of these critical therapeutic agents. From the serendipitous discovery of chloroquine to modern, sophisticated synthetic strategies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field.

Discovery and Historical Context

The journey of 4-aminoquinoline antimalarials is intrinsically linked to the quest for alternatives to quinine, a natural alkaloid from the bark of the Cinchona tree.[1] During World War II, the scarcity of quinine supplies prompted intensive research programs to develop synthetic antimalarials.[1] Although first synthesized in 1934 by Hans Andersag at I.G. Farbenindustrie in Germany, chloroquine was initially deemed too toxic.[2] However, American researchers later re-evaluated the compound and found it to be a highly effective and safe antimalarial.[2] This marked the dawn of the 4-aminoquinoline era in malaria chemotherapy.[3]

Chloroquine became the drug of choice for malaria treatment and prophylaxis for decades due to its high efficacy, low toxicity, and affordability.[3][4] However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum, first reported in the late 1950s, severely compromised its utility and created an urgent need for new therapeutic options.[3][5] This challenge spurred the development of other 4-aminoquinoline derivatives, including amodiaquine and hydroxychloroquine, which was synthesized in 1946 as a less toxic alternative.[1][2][6] These derivatives aimed to overcome resistance mechanisms while retaining the fundamental therapeutic action of the 4-aminoquinoline core.

| Compound | Year of Synthesis | Key Characteristics |

| Chloroquine | 1934 | First-in-class synthetic 4-aminoquinoline; highly effective against sensitive malaria strains.[2][3] |

| Hydroxychloroquine | 1946 | A hydroxylated derivative of chloroquine developed as a less toxic alternative.[2][6] |

| Amodiaquine | ~1946 | A congener of chloroquine, it remains effective against many chloroquine-resistant parasite strains.[3][7] |

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimalarial activity of 4-aminoquinolines is primarily exerted during the intra-erythrocytic stage of the parasite's life cycle.[3] As weak bases, these compounds traverse various cell membranes and accumulate to high concentrations within the parasite's acidic digestive food vacuole.[8] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by polymerizing it into an inert, crystalline pigment called hemozoin (β-hematin).[3] 4-aminoquinolines are believed to inhibit this crucial detoxification process by forming a complex with the heme, preventing its polymerization.[9] The resulting accumulation of free heme leads to oxidative damage and parasite death.[3]

Extensive Structure-Activity Relationship (SAR) studies have elucidated the key structural features required for the antimalarial efficacy of the 4-aminoquinoline scaffold.[5][10]

-

4-Aminoquinoline Nucleus : The intact quinoline ring system is indispensable for activity. Modifications to the core nucleus generally lead to a loss of efficacy.

-

7-Chloro Group : The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for high potency.[10] Replacing this group with an electron-donating group like a methyl group results in a complete loss of activity.[10]

-

Alkylamino Side Chain : A flexible diaminoalkyl side chain at the 4-position is critical. This chain influences the compound's basicity, which is vital for its accumulation in the acidic food vacuole, and modulates its pharmacokinetic properties.[10]

-

Side Chain Length : The length of the carbon chain separating the two nitrogen atoms in the side chain is optimal at two to five carbons.[10]

-

Terminal Amino Group : The nature of the terminal amino group affects both potency and the ability to overcome resistance. The diethyl groups on chloroquine are important for its activity.[10] Modifications to this terminal amine, such as incorporating it into heterocyclic rings (e.g., piperazine), have been a successful strategy for developing analogs active against resistant strains.[9]

dot

Figure 1: Mechanism of action of 4-aminoquinoline antimalarials.

Synthetic History and Methodologies

The synthetic approaches to 4-aminoquinoline derivatives have evolved significantly over time, moving from classical methods to more versatile and efficient modern strategies.

Classical Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most traditional and widely used method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[11][12] This strategy involves the condensation of a 4,7-dichloroquinoline intermediate with a desired primary or secondary amine.[7][13] The chlorine atom at the C4 position is highly activated towards nucleophilic attack, making this a robust and straightforward approach.

Various protocols have been developed to carry out this reaction, including conventional heating in solvents like DMF or alcohols under harsh conditions (e.g., >120°C for >24 hours), as well as more efficient methods utilizing microwave irradiation, which can significantly reduce reaction times to as little as 20-30 minutes and improve yields.[4][11][12]

dot

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abjournals.org [abjournals.org]

- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 8. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Potency of the 4-Aminoquinoline Scaffold: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of 4-aminoquinoline derivatives, focusing on their well-established roles as antimalarial, anticancer, and antiviral agents. We delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Antimalarial Activity: The Hallmark of 4-Aminoquinolines

The 4-aminoquinoline scaffold, famously represented by chloroquine and amodiaquine, has been a frontline defense against malaria for decades.[1] Its primary mechanism of action targets the unique heme detoxification pathway of the Plasmodium parasite within infected red blood cells.[1][2]

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (β-hematin).[2]

4-aminoquinoline derivatives are weak bases that accumulate in the acidic digestive vacuole of the parasite.[4] In this acidic environment, they become protonated, which traps them inside.[4] These protonated molecules then form a complex with heme, preventing its polymerization into hemozoin.[2][5] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2][5]

Quantitative Data: In Vitro Antimalarial Activity

The in vitro antimalarial activity of 4-aminoquinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (Sensitive) | 8.7 | [6] |

| Chloroquine | K1 (Resistant) | 255 | [6] |

| Amodiaquine | D10 (Sensitive) | 12.3 | [7] |

| Amodiaquine | K1 (Resistant) | 20.1 | [7] |

| Compound 9a | 3D7 (Sensitive) | 60 | [8] |

| Compound 9a | K1 (Resistant) | 260 | [8] |

| Compound 3e | K1 (Resistant) | 1.0 | [9] |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is a common method for assessing the in vitro antimalarial activity of compounds.

Materials:

-

Plasmodium falciparum culture (synchronized to ring stage)

-

Complete RPMI 1640 medium

-

Human red blood cells

-

Test compounds and control drugs (e.g., Chloroquine)

-

96-well microplates

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain

Procedure:

-

Serially dilute test compounds in complete medium in a 96-well plate.

-

Add synchronized parasite culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Anticancer Activity: A Promising Frontier

The 4-aminoquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[10] Chloroquine and its derivatives exhibit cytotoxic effects against a variety of cancer cell lines.[10]

Mechanism of Action: Autophagy Inhibition and Lysosomal Disruption

A key anticancer mechanism of 4-aminoquinolines is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[5][11]

As weak bases, 4-aminoquinolines accumulate in the acidic lysosomes and raise their internal pH.[5] This increase in lysosomal pH inhibits the activity of pH-dependent lysosomal enzymes and, crucially, impairs the fusion of autophagosomes with lysosomes.[11][12][13] The blockage of this final step of autophagy leads to the accumulation of autophagosomes and cellular waste, ultimately triggering cancer cell death.[14]

References

- 1. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]

The Electron-Withdrawing Effects of Bromine on the Quinoline Ring: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of bromine substitution on the quinoline ring system. The introduction of a bromine atom significantly modulates the physicochemical properties and biological activity of the quinoline scaffold, a privileged structure in medicinal chemistry. This document details these electronic effects through quantitative data, outlines experimental protocols for the synthesis and analysis of bromoquinolines, and visualizes key concepts and pathways relevant to drug discovery and development.

The Influence of Bromine on the Physicochemical Properties of the Quinoline Ring

The position of the bromine atom on the quinoline ring dictates the extent of its electron-withdrawing effect, which can be quantified by examining parameters such as the acid dissociation constant (pKa) and Hammett substituent constants (σ). Bromine, being an electronegative halogen, withdraws electron density from the aromatic system primarily through an inductive effect (-I). Depending on its position, it can also exert a weak deactivating resonance effect (+M).

Impact on Basicity (pKa)

The electron-withdrawing nature of bromine decreases the basicity of the quinoline nitrogen atom. This is reflected in a lower pKa value for the corresponding protonated quinoline. The magnitude of this effect varies with the position of the bromine atom.

| Compound | pKa | Reference |

| Quinoline | 4.90 | |

| 2-Bromoquinoline | 1.63 | [1] |

| 3-Bromoquinoline | 2.85 | [2] |

| 4-Bromoquinoline | 3.38 | |

| 5-Bromoquinoline | 3.88 | [3][4] |

| 6-Bromoquinoline | 3.86 | [5] |

| 7-Bromoquinoline | 3.36 | [6][7] |

| 8-Bromoquinoline | 3.13 | [1][8] |

Note: pKa values can vary slightly depending on the experimental conditions. The value for 4-Bromoquinoline is predicted.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For bromine, the Hammett constants indicate its electron-withdrawing nature.

| Substituent | σm | σp |

| -Br | 0.39 | 0.23 |

These values, derived from the ionization of benzoic acids, can be used to approximate the electronic influence of bromine on the quinoline ring, aiding in the prediction of reaction rates and equilibria.[9][10][11]

Spectroscopic Characterization of Bromoquinolines

The introduction of a bromine atom onto the quinoline ring leads to characteristic changes in its spectroscopic signatures, which are crucial for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing effect of bromine generally leads to a downfield shift of the signals for protons on the substituted ring. The exact chemical shifts and coupling constants are highly dependent on the position of the bromine atom and the solvent used.[12][13]

¹³C NMR: The carbon atom directly attached to the bromine atom experiences a significant shielding effect (upfield shift) due to the "heavy atom effect," while adjacent carbons are generally deshielded.

Infrared (IR) Spectroscopy

The C-Br stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally in the range of 690-515 cm⁻¹.[14][15][16] The exact position can be influenced by the substitution pattern on the quinoline ring.

Mass Spectrometry (MS)

Bromoquinolines exhibit a characteristic isotopic pattern in their mass spectra due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity.[17]

Synthesis and Reactivity of Bromoquinolines

The synthesis of bromoquinolines can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern.

Electrophilic Bromination

Direct bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the nitrogen atom. The reaction conditions can be tuned to favor one isomer over the other.

Synthesis from Precursors

Regioselective synthesis of other bromoquinoline isomers often requires the use of functionalized quinoline precursors. For example, 4-bromoquinoline can be synthesized from quinolin-4-ol.[18]

Reactivity in Cross-Coupling Reactions

The bromine atom serves as a versatile handle for further functionalization of the quinoline ring through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the C-Br bond is influenced by its position on the ring and the presence of other substituents.

Biological Activity of Bromoquinolines

The electron-withdrawing properties of bromine, combined with its steric bulk, can significantly influence the biological activity of quinoline derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromoquinoline derivatives. The presence of bromine can enhance the cytotoxic and apoptotic effects of the quinoline scaffold. For instance, the introduction of a bromine atom at the C-5 and C-7 positions of certain quinoline derivatives has been shown to significantly increase their antiproliferative activity against various cancer cell lines.[19]

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][20] Several quinoline derivatives have been identified as inhibitors of this pathway.[8][21][22][23] The electron-withdrawing nature of bromine can contribute to the binding affinity of these compounds to their target kinases within the pathway.

Experimental Protocols

Synthesis of 4-Bromoquinoline from Quinolin-4-ol[19]

-

To a stirred solution of quinolin-4-ol (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃) (1.02 equivalents) dropwise over 10 minutes under a nitrogen atmosphere.

-

Stir the resulting reddish-colored suspension for 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring it onto ice and stir for an additional 30 minutes.

-

Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford 4-bromoquinoline as a yellow solid.

Determination of IC₅₀ Values using the MTT Assay[20][25]

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromoquinoline compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

References

- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromoquinoline CAS#: 4964-71-0 [m.chemicalbook.com]

- 4. 5-Bromoquinoline | C9H6BrN | CID 817321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Bromoquinoline | 4965-36-0 [chemicalbook.com]

- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 9. researchgate.net [researchgate.net]

- 10. global.oup.com [global.oup.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. 7-Bromoquinoline(4965-36-0) 1H NMR spectrum [chemicalbook.com]

- 13. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. benchchem.com [benchchem.com]

- 18. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-Amino-7-bromoquinoline from 4-chloro-7-bromoquinoline

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The strategic functionalization of the quinoline ring allows for the modulation of pharmacological properties. 4-Amino-7-bromoquinoline is a key synthetic intermediate, providing a versatile platform for further molecular elaboration. The bromine atom at the 7-position serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group at the 4-position can be further derivatized. This application note provides a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 4-chloro-7-bromoquinoline.

Principle of the Reaction

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack. The chlorine atom, a good leaving group, is displaced by an incoming amine nucleophile. Due to the higher reactivity of the 4-position, selective substitution can be achieved without affecting the bromine atom at the 7-position. This protocol details a copper-catalyzed method that utilizes formamide as an in situ source of ammonia, providing a convenient and effective route to the primary amine.[1][2]

Experimental Protocol

This protocol is adapted from established methodologies for the amination of haloquinolines.[1][2]

Materials:

-

4-chloro-7-bromoquinoline

-

Copper(I) Iodide (CuI)

-

Formamide (HCONH₂)

-

Ethanolamine

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Deionized water

Equipment:

-

Schlenk tube or a sealable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk tube containing a magnetic stir bar, add 4-chloro-7-bromoquinoline (1.0 eq.), and copper(I) iodide (0.2-0.3 eq.).

-

Under a fume hood, add formamide (approx. 10 mL per gram of starting material) and ethanolamine (approx. 20 eq.).

-

Seal the Schlenk tube tightly.

-

-

Reaction Execution:

-

Place the sealed tube in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

-

Carefully unseal the vessel in a fume hood.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic extracts sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Safety Precautions:

-

All operations should be performed in a well-ventilated fume hood.

-

4-chloro-7-bromoquinoline is a hazardous substance; avoid inhalation, ingestion, and skin contact.

-

Formamide is a teratogen; handle with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 4-chloro-7-bromoquinoline | 1.0 equivalent | Starting material. |

| Copper(I) Iodide (CuI) | 0.2 - 0.3 equivalents | Catalyst for the amination reaction. |

| Formamide | Solvent & Reagent | Serves as the solvent and in situ source of ammonia. |

| Ethanolamine | ~20 equivalents | Facilitates the in situ generation of ammonia from formamide.[2] |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | Optimal temperature for the reaction. May need adjustment based on substrate reactivity. |

| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |

| Atmosphere | Sealed Vessel | Necessary to maintain the concentration of ammonia generated in situ.[2] |

| Product | ||

| Product Name | This compound | |

| Expected Yield | 60 - 85% | Yields can vary based on reaction scale and purity of reagents. |

| Appearance | Off-white to pale yellow solid | |

| Purification Method | Silica Gel Column Chromatography | Ensures high purity of the final product. |

Visualizations

Reaction Scheme:

Caption: Nucleophilic aromatic substitution of 4-chloro-7-bromoquinoline.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

References

The Role of 4-Amino-7-bromoquinoline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among its derivatives, 4-amino-7-bromoquinoline has emerged as a particularly valuable starting material for the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] The bromine atom at the 7-position and the amino group at the 4-position of the quinoline ring provide reactive handles for synthetic modifications, enabling the creation of diverse chemical libraries for screening against various kinase targets.[1]

This document provides detailed application notes and protocols on the utilization of this compound and its analogs in the synthesis of kinase inhibitors, with a specific focus on Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.

Key Synthetic Strategies

The versatility of the this compound scaffold lies in its amenability to two primary synthetic transformations:

-

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group at the 4-position of a precursor like 6-bromo-4-chloroquinoline is susceptible to displacement by various amine nucleophiles to generate 4-aminoquinoline derivatives.[1][4][5] This reaction is fundamental in introducing diverse side chains that can interact with the target kinase.

-

Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position: The bromine atom at the 7-position serves as a versatile handle for introducing aryl or heteroaryl moieties via reactions like the Suzuki-Miyaura coupling.[1][4] This allows for the exploration of the chemical space in the solvent-exposed region of the kinase binding pocket.

Application in the Synthesis of RIPK2 Inhibitors

Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator of immune signaling pathways initiated by NOD1 and NOD2 pattern recognition receptors.[4][6] Its inhibition is a promising therapeutic strategy for inflammatory diseases. A series of potent RIPK2 inhibitors has been synthesized using a 6-bromo-4-aminoquinoline scaffold, which is structurally analogous to the 7-bromo isomer.[4]

Quantitative Data: Inhibition of RIPK2 by 4-Aminoquinoline Derivatives

The following table summarizes the in vitro inhibitory activity of selected 4-aminoquinoline derivatives against RIPK2.[4]

| Compound ID | Structure | RIPK2 IC50 (nM) |

| 6 | 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.5 ± 0.5 |

| 14 | N-(benzo[d]thiazol-5-yl)-6-(pyridin-4-yl)quinolin-4-amine | 5.1 ± 1.6 |

| 31 | N-(3,4,5-trimethoxyphenyl)-6-(pyridin-2-yl)quinolin-4-amine | < 1.0 |

| 32 | N-(3,4,5-trimethoxyphenyl)-6-(pyridin-3-yl)quinolin-4-amine | 1.2 ± 0.4 |

| 33 | N-(3,4,5-trimethoxyphenyl)-6-(pyridin-4-yl)quinolin-4-amine | 1.1 ± 0.3 |

| Ponatinib | (Positive Control) | 8.2 ± 2.9 |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-N-aryl/heteroaryl-quinolin-4-amine (General Procedure A)[4]

This protocol describes the nucleophilic aromatic substitution reaction to introduce an amino side chain at the C4 position of the quinoline core.

Materials:

-

6-bromo-4-chloroquinoline

-

Appropriate amine (e.g., aniline, 3,4,5-trimethoxyaniline)

-

tert-Butanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve 6-bromo-4-chloroquinoline (1 equivalent) and the desired amine (1.1 equivalents) in tert-butanol in a round-bottom flask.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-N-substituted-quinolin-4-amine derivative.

Protocol 2: Synthesis of 6-Aryl/heteroaryl-4-aminoquinoline Derivatives via Suzuki-Miyaura Coupling (General Procedure B)[4]

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to introduce diverse aryl or heteroaryl groups at the C6 position.

Materials:

-

6-bromo-4-aminoquinoline derivative (from Protocol 1)

-

Appropriate boronic acid or boronic ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a degassed solution of the 6-bromo-4-aminoquinoline derivative (1 equivalent) in a mixture of 1,4-dioxane and water, add the boronic acid or boronic ester (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and Na2CO3 (2 equivalents).

-

Heat the reaction mixture to 80°C under an inert atmosphere and stir for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

RIPK2 Signaling Pathway

RIPK2 is a key component of the innate immune system. Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and activates downstream signaling cascades, leading to the production of pro-inflammatory cytokines like TNF-α. The synthesized 4-aminoquinoline derivatives act by inhibiting the kinase activity of RIPK2, thereby blocking this inflammatory signaling.[4][6]

Caption: RIPK2 signaling pathway and the point of inhibition by 4-aminoquinoline derivatives.

General Synthetic Workflow